TVB-2640, also known as TVB-2640, is a potent, reversible, and selective small molecule inhibitor of fatty acid synthase (FASN) [, , , , , , , , , , , , , , , , , , , , , ]. Developed by 3-V Biosciences, it is considered a first-in-class agent [, , , , , , , , , , , , , , , , , , , , , ], representing a novel approach to modulating lipid biosynthesis for research purposes.
TVB-2640 plays a significant role in scientific research exploring the role of FASN in various cellular processes, particularly in the context of cancer cell growth and survival [, , , , , , , , , , , , , , , , , , , , , ].
TVB-2640 exerts its effects by selectively inhibiting FASN, a key enzyme responsible for de novo lipogenesis, the process of fatty acid synthesis [, , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to:
Disruption of Palmitate Biosynthesis: By inhibiting FASN, TVB-2640 directly interferes with the production of palmitate, a crucial building block for long-chain fatty acids essential for cell membrane synthesis, energy storage, and signaling molecule modification [, , , , , , , , , , , , , , , , , , , , , ].
Induction of Apoptosis: The disruption of lipid metabolism, particularly in tumor cells heavily reliant on de novo lipogenesis, triggers apoptotic pathways, ultimately leading to cell death [, , , , , , , , , , , , , , , , , , , , , ].
Modulation of Signaling Pathways: TVB-2640's impact extends to key signaling pathways involved in cell growth, proliferation, and survival. Research indicates its involvement in modulating the PI3K/Akt/mTOR and Wnt/β-catenin pathways [, , , , , , , , ].
Investigating Tumor Cell Sensitivity to FASN Inhibition: TVB-2640 has been instrumental in in vitro and in vivo studies assessing the sensitivity of various tumor types, including colon, breast, lung, and prostate cancer, to FASN inhibition [, , , , , , , , , , , , , , , , , , , , , ]. These studies explore its potential as a therapeutic target in different cancer types.
Elucidating Mechanisms of FASN Inhibition: Research utilizes TVB-2640 to dissect the intricate mechanisms by which FASN inhibition impacts tumor cell survival, proliferation, signaling pathways, and ultimately, tumor growth [, , , , , , , , , , , , , , , , , , , , , ].
Exploring Combination Therapies: TVB-2640's potential as a component in combination therapies has been investigated in preclinical models [, , , , ]. Researchers are exploring its synergy with existing chemotherapeutic agents, targeted therapies, and immunotherapies to enhance antitumor efficacy.
Biomarker Discovery and Validation: Studies employ TVB-2640 to identify and validate potential biomarkers indicative of response to FASN inhibition [, , , , , , , , , , , , , , , , , , , , , , ]. These biomarkers could potentially guide patient selection and personalize treatment strategies.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4